- Preparation of dimethylbenzoic acid compounds as selective prostaglandin EP4 receptor ligands and EP4 antagonists for treating osteoarthritis and rheumatoid arthritis, United States, , ,
Cas no 97231-91-9 (4-(tert-Butyldimethylsilyloxy)piperidine)
97231-91-9 structure
Product Name:4-(tert-Butyldimethylsilyloxy)piperidine
Numéro CAS:97231-91-9
Le MF:C11H25NOSi
Mégawatts:215.407804250717
MDL:MFCD11847779
CID:751127
PubChem ID:11481328
Update Time:2025-05-26
4-(tert-Butyldimethylsilyloxy)piperidine Propriétés chimiques et physiques
Nom et identifiant
-
- Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- 4-(t-butyldimethylsilyloxy)piperidine
- 4-(tert-butyldimethylsilyloxy)piperidine
- tert-butyl-dimethyl-piperidin-4-yloxysilane
- 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]piperidine (ACI)
- 4-(tert-Butyldimethylsilyloxy)piperidine
-
- MDL: MFCD11847779
- Piscine à noyau: 1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-6-8-12-9-7-10/h10,12H,6-9H2,1-5H3
- La clé Inchi: GCPNPVFWMHBPNS-UHFFFAOYSA-N
- Sourire: O([Si](C(C)(C)C)(C)C)C1CCNCC1
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 3
4-(tert-Butyldimethylsilyloxy)piperidine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| abcr | AB402757-250 mg |
4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |
97231-91-9 | 95% | 250mg |
€470.60 | 2023-04-25 | |
| abcr | AB402757-1 g |
4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |
97231-91-9 | 95% | 1g |
€1093.80 | 2023-04-25 | |
| TRC | T206035-10mg |
4-(tert-Butyldimethylsilyloxy)piperidine |
97231-91-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | T206035-50mg |
4-(tert-Butyldimethylsilyloxy)piperidine |
97231-91-9 | 50mg |
$ 210.00 | 2022-06-03 | ||
| TRC | T206035-100mg |
4-(tert-Butyldimethylsilyloxy)piperidine |
97231-91-9 | 100mg |
$ 320.00 | 2022-06-03 | ||
| Alichem | A129008524-1g |
4-(Tert-butyldimethylsilyloxy)piperidine |
97231-91-9 | 95% | 1g |
$683.28 | 2023-08-31 | |
| Alichem | A129008524-5g |
4-(Tert-butyldimethylsilyloxy)piperidine |
97231-91-9 | 95% | 5g |
$2030.13 | 2023-08-31 | |
| Enamine | EN300-250683-0.05g |
4-[(tert-butyldimethylsilyl)oxy]piperidine |
97231-91-9 | 95% | 0.05g |
$146.0 | 2024-06-19 | |
| Enamine | EN300-250683-0.1g |
4-[(tert-butyldimethylsilyl)oxy]piperidine |
97231-91-9 | 95% | 0.1g |
$217.0 | 2024-06-19 | |
| Enamine | EN300-250683-0.25g |
4-[(tert-butyldimethylsilyl)oxy]piperidine |
97231-91-9 | 95% | 0.25g |
$310.0 | 2024-06-19 |
4-(tert-Butyldimethylsilyloxy)piperidine Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 12 h, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt; 4 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, rt
Référence
- Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C; 12 h, rt
Référence
- Preparation of azole derivatives as hepatitis B antiviral agents, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 5 min, 0 °C
1.2 0 °C; 2.5 h, 0 °C
1.3 Reagents: Water ; 0 °C
1.2 0 °C; 2.5 h, 0 °C
1.3 Reagents: Water ; 0 °C
Référence
- Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides, Nature Chemistry, 2022, 14(2), 160-169
Méthode de production 5
Conditions de réaction
1.1 Reagents: Imidazole Solvents: Dimethylformamide ; 18 h, rt
Référence
- Sulfonamide substituted N-(1H-indol-7-yl)benzenesulfonamides and application, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 21 h, rt
Référence
- Preparation of imidazole derivatives as RORγt inhibitors, Japan, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Triethylamine , Water , Samarium iodide (SmI2) Solvents: Tetrahydrofuran ; rt
Référence
- Selective cleavage of 3,5-bis(trifluoromethyl)benzylcarbamate by SmI2-Et3N-H2O, Chemical Communications (Cambridge, 2013, 49(61), 6867-6869
Méthode de production 8
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 16 h, 15 psi, 15 °C
Référence
- Preparation of heterocycles as IRAK degraders and uses thereof, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Phosphoric acid Solvents: Tetrahydrofuran , Water ; rt; 4 - 8 h, rt
1.2 Solvents: Water ; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Solvents: Water ; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Référence
- Aqueous phosphoric acid as a mild reagent for deprotection of the tert-butoxycarbonyl group, Tetrahedron Letters, 2003, 44(44), 8113-8115
Méthode de production 10
Conditions de réaction
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 3 h, 0 °C
Référence
- Preparation of piperidine derivatives as HDAC1 and HDAC inhibitors for the treatment of diseases, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 3 h, rt
Référence
- Synthesis of purine-amine cyclin-dependent kinase inhibitors treating human cancers, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Imidazole Solvents: Dichloromethane ; overnight, 25 °C
Référence
- Quinazoline derivatives as KRAS G12D inhibitors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Imidazole Solvents: Dichloromethane ; overnight, 25 °C
Référence
- Quinazolines as KRAS G12D inhibitors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C; 16 h, rt
Référence
- Preparation of substituted naphthyl thiadiazolidinones as protein tyrosine phosphatase degraders and methods of use thereof, World Intellectual Property Organization, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 h, rt
Référence
- Preparation of carboxamides as ubiquitin-specific protease inhibitors, World Intellectual Property Organization, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 h, rt
Référence
- Heteroaryl carboxamide derivatives as ubiquitin-specific protease inhibitors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 1 d, rt
Référence
- Preparation of Vitamin D3 derivatives and pharmaceutical or medical use thereof, World Intellectual Property Organization, , ,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 72 h, rt
Référence
- Preparation of macrocyclic LRRK2 kinase inhibitors useful in the treatment and/or diagnosis of neurological disorders, World Intellectual Property Organization, , ,
4-(tert-Butyldimethylsilyloxy)piperidine Raw materials
- tert-butyl(chloro)dimethylsilane
- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, [3,5-bis(trifluoromethyl)phenyl]methyl ester
- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,phenylmethyl ester
- Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(phenylmethyl)-
- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,1,1-dimethylethyl ester
- t-Butyldimethylsilyl Trifluoromethanesulfonate
4-(tert-Butyldimethylsilyloxy)piperidine Preparation Products
4-(tert-Butyldimethylsilyloxy)piperidine Littérature connexe
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
97231-91-9 (4-(tert-Butyldimethylsilyloxy)piperidine) Produits connexes
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